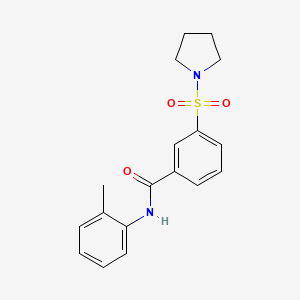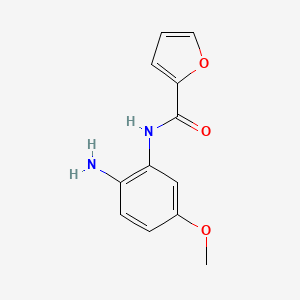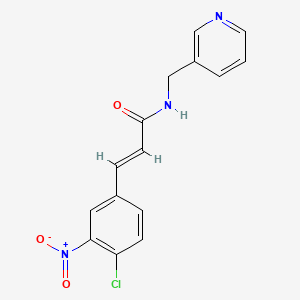
N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide, also known as MPSP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPSP belongs to the class of sulfonylurea compounds, which are widely used in the treatment of diabetes mellitus. In recent years, MPSP has gained attention for its potential use in the treatment of various other diseases, including cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including protein kinase C and phosphodiesterase. It has also been shown to modulate the activity of certain ion channels, including the calcium channel. These effects may contribute to its therapeutic potential in various diseases.
实验室实验的优点和局限性
One advantage of using N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is its high purity and yield. This makes it suitable for use in a range of assays and experiments. However, one limitation of using N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide is its potential toxicity. Studies have shown that it can cause cell death in normal cells as well as cancer cells. Therefore, caution must be taken when using N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide in lab experiments.
未来方向
There are several future directions for the research on N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide can protect neurons from oxidative stress and inflammation, which are key factors in the development of these diseases. Another area of interest is its potential use in the treatment of inflammation. Studies have shown that N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide can inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation. This makes it a promising candidate for the development of new anti-inflammatory drugs. Overall, the research on N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide is ongoing, and it is likely that new therapeutic applications will be discovered in the future.
合成方法
The synthesis of N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide involves the reaction of 2-methylbenzoyl chloride with pyrrolidine and sodium sulfonamide. The resulting product is then purified using chromatography techniques. The synthesis of N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been optimized to yield high purity and yield, making it suitable for use in scientific research.
科学研究应用
N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. In particular, it has been investigated for its anticancer properties. Studies have shown that N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide can induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
属性
IUPAC Name |
N-(2-methylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-7-2-3-10-17(14)19-18(21)15-8-6-9-16(13-15)24(22,23)20-11-4-5-12-20/h2-3,6-10,13H,4-5,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDHWMUSGPOVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5706352.png)


![8-methoxy-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5706370.png)
![2-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5706372.png)
![ethyl 2-[(2-hydroxy-4-methylbenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5706380.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-methylglycinamide](/img/structure/B5706384.png)
![1-[2-(3-isopropoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5706397.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5706403.png)

![methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate](/img/structure/B5706416.png)
![N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5706423.png)
![2-(1-naphthyl)-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5706426.png)
